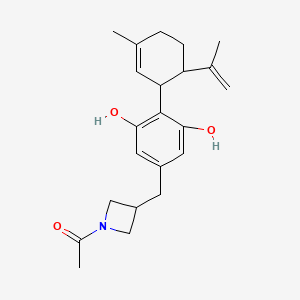

KLS-13019

Beschreibung

Eigenschaften

CAS-Nummer |

1801243-39-9 |

|---|---|

Molekularformel |

C22H29NO3 |

Molekulargewicht |

355.5 g/mol |

IUPAC-Name |

1-[3-[[3,5-dihydroxy-4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]methyl]azetidin-1-yl]ethanone |

InChI |

InChI=1S/C22H29NO3/c1-13(2)18-6-5-14(3)7-19(18)22-20(25)9-16(10-21(22)26)8-17-11-23(12-17)15(4)24/h7,9-10,17-19,25-26H,1,5-6,8,11-12H2,2-4H3/t18-,19+/m0/s1 |

InChI-Schlüssel |

VWVIOABMCXYUAS-RBUKOAKNSA-N |

Isomerische SMILES |

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)CC3CN(C3)C(=O)C)O |

Kanonische SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CC3CN(C3)C(=O)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

KLS-13019; KLS 13019; KLS13019. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

KLS-13019: A Novel GPR55 Antagonist for the Treatment of Neuropathic Pain

An In-depth Technical Guide on the Mechanism of Action

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage to the nervous system, presents a significant therapeutic challenge.[1] Current treatment options often provide incomplete relief and are associated with dose-limiting side effects.[1][2] KLS-13019, a novel structural analogue of cannabidiol (CBD), has emerged as a promising therapeutic candidate for neuropathic pain, particularly chemotherapy-induced peripheral neuropathy (CIPN).[1][3] Developed by Kannalife Sciences, a subsidiary of Neuropathix, Inc., this compound is a potent, non-opioid agent that has demonstrated significant efficacy in preclinical models of neuropathic pain.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound.

Core Mechanism of Action: GPR55 Antagonism and Mitochondrial Calcium Regulation

This compound exerts its therapeutic effects in neuropathic pain through a multi-faceted mechanism primarily centered on the antagonism of the G protein-coupled receptor 55 (GPR55) and the regulation of mitochondrial calcium homeostasis.[3][7]

GPR55 Antagonism: this compound is a novel antagonist of the GPR55 receptor.[1][3] While the precise role of GPR55 in pain signaling is still under investigation, its activation is implicated in neuroinflammatory processes that contribute to the development and maintenance of neuropathic pain. By blocking GPR55, this compound is hypothesized to dampen these neuroinflammatory cascades.[8]

Mitochondrial Calcium Homeostasis: A key downstream effect of this compound's action is the regulation of intracellular calcium levels via the mitochondrial Na+/Ca++ exchanger-1 (mNCX-1).[5][8][9] In states of neuronal stress, such as that induced by chemotherapeutic agents, dysregulation of calcium homeostasis can lead to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal damage.[9] this compound promotes the activity of mNCX-1, which helps to preserve calcium balance within the mitochondria.[5][9] This action is believed to be central to its neuroprotective effects against paclitaxel-induced oxidative stress in dorsal root ganglia cultures.[8][9]

The proposed signaling pathway is visualized in the diagram below.

Preclinical Efficacy in Neuropathic Pain Models

This compound has demonstrated significant efficacy in rodent models of chemotherapy-induced peripheral neuropathy (CIPN), a common and debilitating side effect of cancer treatment.[1][3]

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies investigating the effects of this compound on CIPN.

Table 1: Reversal of Paclitaxel-Induced Mechanical Allodynia in Rats

| Treatment Group | Administration Route | Effect on Mechanical Allodynia |

| This compound | Intraperitoneal | Dose-dependent reversal |

| This compound | Oral | Dose-dependent reversal |

| Highest Dose this compound | Intraperitoneal & Oral | Reversion to pre-paclitaxel baseline |

Data synthesized from descriptions in available research.[3]

Table 2: Chronic Dosing Effects on Paclitaxel-Induced Allodynia in Rats

| Treatment Paradigm | Outcome | Duration of Effect |

| Four consecutive doses of this compound | Complete reversal of allodynia | For the duration of the phenotype in control animals |

Data synthesized from descriptions in available research.[1]

Table 3: Prophylactic Effects of this compound on Paclitaxel-Induced Allodynia in Rats

| Treatment Paradigm | Outcome |

| Co-administration of this compound with paclitaxel | Prevention of the allodynic phenotype |

Data synthesized from descriptions in available research.[1][3]

Table 4: Comparison of this compound and CBD in a Mouse Model of CIPN

| Compound | Prevention of Neuropathy | Reversal of Established Pain Sensitivity |

| This compound | Effective | Significantly attenuated tactile sensitivity |

| CBD | Effective | Did not attenuate mechanical sensitivity |

| Morphine | Not Applicable | Less potent and effective than this compound |

Data synthesized from descriptions in available research.[4][8][9][10]

Experimental Protocols

The preclinical efficacy of this compound was evaluated using established rodent models of CIPN. The general experimental workflow is outlined below.

Induction of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

-

Animal Models: Male Sprague-Dawley rats or mice were used in these studies.

-

Chemotherapeutic Agents:

-

Confirmation of Neuropathy: The development of tactile allodynia (pain in response to a normally non-painful stimulus) was assessed using von Frey filaments. A significant decrease in the paw withdrawal threshold indicated the establishment of neuropathic pain.

Assessment of Tactile Allodynia

-

Apparatus: Animals were placed in individual chambers on an elevated mesh floor.

-

Stimulus: Calibrated von Frey filaments of increasing stiffness were applied to the plantar surface of the hind paw.

-

Measurement: The 50% paw withdrawal threshold was determined using the up-down method.

Drug Administration and Efficacy Testing

-

Reversal Paradigm: Once CIPN was established, animals were treated with this compound, CBD, or a vehicle control. Drug administration was typically via oral gavage or i.p. injection.

-

Prevention Paradigm: this compound was co-administered with the chemotherapeutic agent to assess its ability to prevent the development of neuropathy.

-

Dose-Response Studies: Multiple doses of this compound were tested to determine the dose-dependent effects on allodynia.

-

Behavioral Testing: Paw withdrawal thresholds were measured at various time points after drug administration to evaluate the onset and duration of the analgesic effect.

The experimental workflow for a typical reversal study is depicted in the following diagram.

Improved Pharmacological Profile

In addition to its efficacy, this compound was designed to have improved "drug-like" properties compared to CBD.[9][11] In vitro studies have shown that this compound is 50-fold more potent and over 400-fold safer than cannabidiol.[11] Furthermore, it exhibits a profile consistent with improved oral bioavailability.[11]

Future Directions

The promising preclinical data for this compound have paved the way for further development. Kannalife Sciences has received funding from the National Institutes of Health (NIH) to advance this compound towards safety pharmacology evaluation, toxicology studies, and ultimately, human clinical trials.[9] Beyond CIPN, this compound is also being investigated for its potential in treating other neurodegenerative and neuropathic pain disorders.[5] Notably, preclinical evidence suggests that this compound may also attenuate the reinforcing properties of morphine, indicating a potential role in reducing opioid dependence.[9][10]

Conclusion

This compound represents a novel and promising therapeutic agent for the treatment of neuropathic pain. Its unique mechanism of action, centered on GPR55 antagonism and the regulation of mitochondrial calcium homeostasis, offers a distinct advantage over existing therapies. The robust preclinical data demonstrating its ability to both prevent and reverse chemotherapy-induced peripheral neuropathy, coupled with its improved pharmacological profile, strongly support its continued development as a potential non-opioid alternative for patients suffering from this debilitating condition.

References

- 1. This compound, a Novel Structural Analogue of Cannabidiol and GPR55 Receptor Antagonist, Prevents and Reverses Chemotherapy-Induced Peripheral Neuropathy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Therapies for the Treatment of Neuropathic Pain: Potential and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. neurosciencenews.com [neurosciencenews.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. kannalife.com [kannalife.com]

- 7. drughunter.com [drughunter.com]

- 8. RePORT ⟩ RePORTER [reporter.nih.gov]

- 9. RePORT ⟩ RePORTER [reporter.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Discovery of this compound, a Cannabidiol-Derived Neuroprotective Agent, with Improved Potency, Safety, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]

KLS-13019: A Technical Overview of its GPR55 Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

KLS-13019 is a novel, orally active structural analogue of cannabidiol (CBD) that has demonstrated significant potential as a therapeutic agent, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN).[1] A key mechanism underlying its pharmacological effects is its potent antagonist activity at the G protein-coupled receptor 55 (GPR55).[2] This technical guide provides an in-depth analysis of the GPR55 antagonist activity of this compound, detailing the quantitative data, experimental protocols, and associated signaling pathways.

GPR55 Signaling Pathway

GPR55 is a cannabinoid receptor that, upon activation, initiates a distinct signaling cascade. Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 couples to Gαq and Gα12/13 proteins. This activation leads to the stimulation of RhoA and subsequent release of intracellular calcium stores. This signaling pathway is implicated in various physiological processes, including pain, inflammation, and neuronal function.

Quantitative Analysis of GPR55 Antagonist Activity

The antagonist potency of this compound at the GPR55 receptor has been quantified in in vitro studies. A key study demonstrated that this compound effectively reverses the paclitaxel-induced increase in GPR55 immunoreactive (IR) area in dorsal root ganglion (DRG) cultures.[3][4]

| Parameter | Value | Cell System | Assay Description | Reference |

| IC50 | 117 ± 56 pM | Rat Dorsal Root Ganglion (DRG) Cultures | Reversal of paclitaxel-induced increases in GPR55 immunoreactive area. | [3][4] |

This picomolar potency highlights the high affinity and specificity of this compound for the GPR55 receptor.

Experimental Protocols

The determination of this compound's GPR55 antagonist activity has been established through rigorous experimental protocols, primarily utilizing a β-arrestin recruitment assay and immunocytochemistry-based functional assays.

GPR55 β-Arrestin Recruitment Assay

This assay directly measures the ability of a compound to block agonist-induced recruitment of β-arrestin to the GPR55 receptor, a hallmark of GPCR activation.

Principle: The assay utilizes the Eurofins DiscoverX PathHunter® platform, which is based on Enzyme Fragment Complementation (EFC).[5] A CHO-K1 cell line is engineered to stably co-express GPR55 tagged with a small enzyme fragment (ProLink™) and β-arrestin-2 tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).[5] Agonist binding to GPR55 induces the recruitment of β-arrestin, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme. This enzymatic activity is then measured via a chemiluminescent substrate.[5] Antagonists are identified by their ability to inhibit the agonist-induced signal.

Methodology:

-

Cell Line: PathHunter® CHO-K1 GPR55 β-Arrestin Cell Line (e.g., Eurofins DiscoverX Cat. No. 93-0245C2).

-

Agonist: Lysophosphatidylinositol (LPI) is used as the GPR55 agonist.[3][4]

-

Protocol:

-

Cells are seeded in a 96- or 384-well plate and cultured.

-

Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1 nM to 30 µM) for a short period (e.g., 10 minutes).[3][4]

-

The GPR55 agonist, LPI (e.g., at a concentration of 16 µM), is then added to the wells.[3][4]

-

The plate is incubated for a specified time (e.g., 90 minutes) at 37°C.[3][4]

-

PathHunter® detection reagents are added, and the chemiluminescent signal is measured using a plate reader.

-

-

Controls:

-

Data Analysis: The inhibition of the LPI-induced signal by this compound is used to calculate its antagonist potency (IC50).

Immunocytochemistry-Based Functional "Reversal" Assay

This assay assesses the ability of this compound to reverse a pathological phenotype induced by a GPR55-related stimulus in a more physiologically relevant cell system.

Principle: Primary dorsal root ganglion (DRG) neurons are treated with paclitaxel, a chemotherapeutic agent known to induce peripheral neuropathy and upregulate GPR55 expression.[2] The subsequent increase in GPR55 and other inflammatory markers is quantified using immunocytochemistry and high-content imaging. This compound is then added to determine its ability to reverse these paclitaxel-induced changes.

Methodology:

-

Cell Culture: Primary DRG neurons are isolated from embryonic rats and cultured.

-

Treatment Paradigm:

-

DRG cultures are treated with paclitaxel (e.g., 3 µM) for a period to establish an inflammatory phenotype (e.g., 8 hours).[3][4]

-

Following paclitaxel pre-treatment, various concentrations of this compound are added to the cultures in the continued presence of paclitaxel for an extended period (e.g., 16 hours).[3][4]

-

-

Immunocytochemistry:

-

Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized.

-

Cells are incubated with primary antibodies targeting GPR55, as well as inflammatory markers like NLRP3 and IL-1β. A neuronal marker, such as β-III tubulin, is used for cell identification.

-

Cells are then incubated with fluorescently labeled secondary antibodies.

-

-

High-Content Imaging and Analysis:

-

Images of the stained cells are acquired using a high-content imaging system.

-

Image analysis software is used to quantify the immunoreactive area for GPR55 and other markers within the neurons.

-

-

Data Analysis: The concentration-dependent decrease in the paclitaxel-induced GPR55 immunoreactive area by this compound is used to determine its IC50 value.

Conclusion

This compound is a potent and specific antagonist of the GPR55 receptor. Its antagonist activity has been robustly characterized through quantitative in vitro assays, including β-arrestin recruitment and functional cell-based immunocytochemistry. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other potential GPR55 modulators. The potent GPR55 antagonism of this compound underscores its therapeutic potential for conditions where GPR55 signaling is dysregulated, such as neuropathic pain.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. This compound, a Novel Structural Analogue of Cannabidiol and GPR55 Receptor Antagonist, Prevents and Reverses Chemotherapy-Induced Peripheral Neuropathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory properties of this compound: a novel GPR55 antagonist for dorsal root ganglion and hippocampal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eurofins Discoverx PathHunter CHO-K1 GPR55 β-Arrestin Cell Line, 2 vials. | Fisher Scientific [fishersci.com]

KLS-13019: A Novel Modulator of Mitochondrial Calcium Dynamics and GPR55 Signaling for the Treatment of Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: KLS-13019, a synthetic structural analog of cannabidiol (CBD), has emerged as a promising therapeutic candidate for neuropathic pain, particularly chemotherapy-induced peripheral neuropathy (CIPN).[1][2] This document provides a comprehensive technical overview of this compound, focusing on its core mechanisms of action: modulation of the mitochondrial sodium-calcium exchanger (mNCX-1) and antagonism of the G-protein coupled receptor 55 (GPR55). We present a compilation of key preclinical data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a resource for researchers and drug development professionals.

Core Mechanisms of Action

This compound exhibits a bimodal mechanism of action, addressing both mitochondrial dysfunction and neuroinflammation, key pathological features of neuropathic pain.[3]

1.1. Regulation of the Mitochondrial Sodium-Calcium Exchanger (mNCX-1):

Mitochondrial calcium homeostasis is critical for neuronal health. Under conditions of cellular stress, such as exposure to chemotherapeutic agents like paclitaxel, mitochondrial calcium overload can occur, leading to oxidative stress, neuronal damage, and apoptosis. This compound is understood to promote the activity of mNCX-1, a key transporter in the inner mitochondrial membrane responsible for extruding excess calcium from the mitochondrial matrix in exchange for sodium ions.[4][5] By enhancing mNCX-1 function, this compound helps to restore mitochondrial calcium balance, thereby protecting neurons from chemotherapy-induced toxicity.[6][7] This neuroprotective effect has been demonstrated to be a key factor in its ability to prevent the development of CIPN in preclinical models.[7][8]

1.2. Antagonism of the GPR55 Receptor:

GPR55 is a G-protein coupled receptor implicated in various physiological processes, including pain and inflammation.[1][9] In the context of neuropathic pain, upregulation of GPR55 is associated with pro-inflammatory and pro-nociceptive signaling.[1][9] this compound acts as a potent antagonist of the GPR55 receptor.[1][10] By blocking GPR55 signaling, this compound effectively reduces the expression of downstream inflammatory mediators, such as NLRP3 and interleukin-1β, which are elevated following paclitaxel exposure.[1] This anti-inflammatory action is believed to be central to the compound's ability to reverse established neuropathic pain.[1][7]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies, comparing the pharmacological properties of this compound with cannabidiol (CBD).

Table 1: In Vitro Neuroprotective and Anti-inflammatory Potency

| Parameter | This compound | Cannabidiol (CBD) | Assay System | Reference |

| Neuroprotection (Ethanol/Ammonium Acetate Toxicity) | ||||

| EC50 | Not explicitly stated, but noted to be 31-fold more potent than CBD | ~1.2 µM | Dissociated rat hippocampal cultures | [5] |

| Toxicity | ||||

| TC50 (Neuronal Viability) | 81 µM | 17 µM | Dissociated rat hippocampal cultures | [5] |

| TC50 (Cell Death) | 100 µM | 15 µM | Dissociated rat hippocampal cultures | [5] |

| Anti-inflammatory Activity (Reversal of Paclitaxel-induced GPR55 Increase) | ||||

| IC50 | 117 ± 56 pM | Not effective in reversal | Rat dorsal root ganglion cultures | [7] |

Table 2: In Vivo Efficacy in a Rat Model of Paclitaxel-Induced Neuropathy

| Parameter | This compound | Cannabidiol (CBD) | Morphine | Study Design | Reference |

| Prevention of Mechanical Allodynia | Effective | Effective | Not reported for prevention | Co-administration with paclitaxel | [2] |

| Reversal of Established Mechanical Allodynia | Effective (dose-dependent) | Ineffective | Effective | Administration after paclitaxel-induced neuropathy | [2][11] |

| Oral Bioavailability | Improved compared to CBD | Low | Not applicable | Pharmacokinetic studies | [5] |

Experimental Protocols

3.1. In Vitro Neuroprotection Assay in Dissociated Rat Hippocampal Cultures:

-

Cell Culture: Dissociated hippocampal cultures are prepared from embryonic day 18 rats.[12]

-

Toxin Treatment: To induce neurotoxicity, cultures are co-treated with ethanol (e.g., 30 mM) and ammonium acetate (e.g., 300 µM) to model hepatic encephalopathy-related oxidative stress.[5][12]

-

Drug Application: this compound or CBD is applied to the cultures concurrently with the toxins.

-

Viability and Cell Death Assessment: Neuronal viability is assessed using carboxyfluorescein diacetate (CFDA), and cell death is measured using propidium iodide (PI).[5][12] Fluorescence intensity is quantified to determine the EC50 for neuroprotection and the TC50 for toxicity.[5]

3.2. Paclitaxel-Induced Peripheral Neuropathy in Rats:

-

Animal Model: Adult male and female Sprague-Dawley rats are used.[1][11]

-

Induction of Neuropathy: Paclitaxel is administered intraperitoneally at a dose of 1 mg/kg once daily for four consecutive days.[11][13] This regimen induces a robust and lasting mechanical and cold allodynia.[11]

-

Drug Administration:

-

Behavioral Assessment: Mechanical allodynia is assessed using von Frey monofilaments applied to the plantar surface of the hind paw.[11] The paw withdrawal threshold is determined using the up-down method.

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of this compound in Neuroprotection and Anti-inflammation

Caption: Dual mechanism of this compound in neuroprotection and anti-inflammation.

4.2. Experimental Workflow for In Vivo CIPN Model

References

- 1. Anti-inflammatory properties of this compound: a novel GPR55 antagonist for dorsal root ganglion and hippocampal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Cannabidiol-Derived Neuroprotective Agent, with Improved Potency, Safety, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, a Novel Structural Analogue of Cannabidiol and GPR55 Receptor Antagonist, Prevents and Reverses Chemotherapy-Induced Peripheral Neuropathy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Comparisons between Cannabidiol and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knockdown siRNA targeting GPR55 reveals significant differences between the anti-inflammatory actions of this compound and cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajbs.scione.com [ajbs.scione.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. psychogenics.com [psychogenics.com]

- 11. An experimental model for peripheral neuropathy produced by paclitaxel [jstage.jst.go.jp]

- 12. Frontiers | Preclinical research in paclitaxel-induced neuropathic pain: a systematic review [frontiersin.org]

- 13. Anti-Inflammatory Properties of this compound: a Novel GPR55 Antagonist for Dorsal Root Ganglion and Hippocampal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Neuroprotective Effects of KLS-13019 and Cannabidiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the neuroprotective properties of KLS-13019, a novel cannabidiol (CBD) analogue, and its parent compound, cannabidiol. The development of this compound was driven by the need to overcome certain limitations of CBD, such as low potency and marginal pharmacokinetic properties, while enhancing its therapeutic potential for diseases associated with oxidative stress, such as hepatic encephalopathy and chemotherapy-induced peripheral neuropathy.[1][2][3][4] This document synthesizes available data on their comparative efficacy, toxicity, and mechanisms of action, presenting detailed experimental protocols and visual representations of key biological pathways and workflows.

Quantitative Comparison: Potency and Toxicity

This compound has demonstrated significantly greater potency and a superior safety profile compared to CBD in preclinical models. The design strategy for this compound involved increasing hydrophilicity to improve its drug-like properties while optimizing its neuroprotective capabilities.[1][2]

Table 1: In Vitro Neuroprotection and Toxicity in Hippocampal Cultures

| Compound | Neuroprotective Potency (EC50) vs. Combined Toxins¹ | Relative Potency | Toxicity (TC50)² | Relative Toxicity | Reference |

| Cannabidiol (CBD) | ~3.1 µM | 1x | ~20 µM | 1x | [1] |

| This compound | ~0.1 µM | 31x more potent | ~100 µM | 5-fold less toxic | [1] |

¹Combined toxins: Ethanol and ammonium acetate in dissociated rat hippocampal cultures. ²TC50: Toxic concentration resulting in 50% cell death.

Table 2: Alternative In Vitro Comparison

| Compound | Neuroprotective Potency vs. NH₄OAc and EtOH | Relative Potency | Safety Index (TC50/EC50) | Relative Safety | Reference |

| Cannabidiol (CBD) | EC50: 3100 nM | 1x | ~6.5 | 1x | [3][4] |

| This compound | EC50: 62 nM | 50x more potent | >2580 | >400-fold safer | [3][4] |

Experimental Protocols

The primary data comparing this compound and CBD were derived from in vitro neuroprotection assays using primary cell cultures. Further studies have explored their effects in animal models of neuropathic pain.

This assay is designed to evaluate the ability of test compounds to protect neurons from toxins relevant to hepatic encephalopathy.[1][4]

-

Cell Culture:

-

Primary hippocampal cultures are prepared from embryonic day 18 rats.

-

The hippocampi are dissected, dissociated into single cells, and plated on a suitable substrate.

-

Cultures are maintained for approximately 14 days to allow for neuronal development and maturation.[1]

-

-

Induction of Neurotoxicity:

-

To model the neurotoxic conditions of hepatic encephalopathy, cultures are co-treated with clinically relevant concentrations of ethanol (e.g., 30 mM) and ammonium acetate (e.g., 300 µM).[4]

-

-

Treatment:

-

This compound or CBD are applied to the cultures concurrently with the toxins. A range of concentrations is used to determine the dose-response relationship and calculate EC50 values for neuroprotection.

-

-

Assessment of Neuronal Viability:

-

Neuronal viability and cell death are monitored using fluorescent dyes.

-

Carboxyfluorescein diacetate (CFDA): A non-fluorescent compound that is converted by intracellular esterases in living cells to fluorescent carboxyfluorescein. The intensity of fluorescence is proportional to the number of viable neurons.

-

Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.[4]

-

High-content imaging and analysis are used to quantify the fluorescence from both dyes, providing measures of both neuronal survival and cell death.

-

This in vivo model assesses the ability of compounds to prevent or reverse neuropathic pain caused by chemotherapeutic agents.[5][6][7]

-

Animal Model:

-

Male Sprague-Dawley rats are used.[6]

-

-

Induction of Neuropathy:

-

Treatment Paradigms:

-

Prevention: this compound or CBD is co-administered with the chemotherapeutic agent to determine if it can prevent the development of allodynia.

-

Reversal: The compounds are administered after the allodynic phenotype has been established (e.g., on day 7) to assess their ability to reverse the neuropathic pain.[6][7]

-

-

Assessment of Allodynia:

-

Mechanical sensitivity is measured using von Frey monofilaments. These are filaments of varying stiffness that are applied to the plantar surface of the rat's hind paw.

-

The paw withdrawal threshold (the force at which the rat withdraws its paw) is determined. A lower threshold indicates increased pain sensitivity (allodynia).[6]

-

Mechanisms of Action & Signaling Pathways

While structurally similar, this compound and CBD exhibit distinct mechanistic profiles that contribute to their differing potency and efficacy.

The neuroprotective effects of this compound are primarily mediated through two key targets: the mitochondrial Na+/Ca2+ exchanger (mNCX) and the GPR55 receptor.[1][2][5]

-

Mitochondrial Na+/Ca2+ Exchanger (mNCX): Like CBD, this compound's ability to protect against ethanol-induced toxicity is dependent on the mNCX. This exchanger plays a critical role in maintaining mitochondrial calcium homeostasis, a crucial factor for neuronal survival under conditions of oxidative stress.[1][2]

-

GPR55 Receptor Antagonism: this compound acts as an antagonist at the GPR55 receptor.[5][9] In models of neuropathic pain, pro-inflammatory stimuli like paclitaxel upregulate GPR55. By antagonizing this receptor, this compound reduces the expression of downstream inflammatory markers such as NLRP3 and IL-1β, thereby exerting potent anti-inflammatory effects that are key to its efficacy in reversing established CIPN.[5][10]

Caption: this compound signaling pathway for neuroprotection.

CBD's neuroprotective effects are well-documented but arise from its interaction with a wide array of molecular targets.[11][12] This multi-target nature may contribute to its lower potency compared to more specific analogues like this compound.

-

Mitochondrial Na+/Ca2+ Exchanger (mNCX): Similar to this compound, CBD's neuroprotection against certain toxins is mediated through the mNCX.[1][2]

-

Cannabinoid Receptors (CB2): The neuroprotective action of CBD is significantly attenuated by CB2 receptor antagonists (e.g., AM630), indicating a role for this receptor in its anti-inflammatory effects.[1][2][11]

-

Antioxidant and Anti-inflammatory Actions: CBD directly scavenges reactive oxygen species (ROS) and reduces neuroinflammation by modulating glial cell activation and decreasing the production of pro-inflammatory mediators.[13][14]

-

Other Receptors: CBD also interacts with other receptors, including 5-HT1A, TRPV1, and adenosine A2A receptors, which contribute to its broad neuroprotective and anxiolytic profile.[11][13][15]

References

- 1. Pharmacological Comparisons between Cannabidiol and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Comparisons Between Cannabidiol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound, a Cannabidiol-Derived Neuroprotective Agent, with Improved Potency, Safety, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Structural Analogue of Cannabidiol and GPR55 Receptor Antagonist, Prevents and Reverses Chemotherapy-Induced Peripheral Neuropathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. This compound, a Novel Structural Analogue of Cannabidiol and GPR55 Receptor Antagonist, Prevents and Reverses Chemotherapy-Induced Peripheral Neuropathy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory properties of this compound: a novel GPR55 antagonist for dorsal root ganglion and hippocampal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knockdown siRNA targeting GPR55 reveals significant differences between the anti-inflammatory actions of this compound and cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabidiol for neurodegenerative disorders: important new clinical applications for this phytocannabinoid? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective potential of cannabidiol: Molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Cannabidiol for neurodegenerative disorders: A comprehensive review [frontiersin.org]

- 14. Frontiers | Cannabidiol's neuroprotective properties and potential treatment of traumatic brain injuries [frontiersin.org]

- 15. Frontiers | Cannabidiol and brain function: current knowledge and future perspectives [frontiersin.org]

In Vivo Efficacy of KLS-13019 in Mitigating Chemotherapy-Induced Peripheral Neuropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical in vivo studies of KLS-13019, a novel cannabidiol analogue, for the treatment of Chemotherapy-Induced Peripheral Neuropathy (CIPN). The document outlines the core mechanism of action, detailed experimental protocols, and comprehensive quantitative data from key animal model studies.

Core Mechanism of Action

This compound is a synthetic, non-opioid structural analogue of cannabidiol (CBD) that has demonstrated significant potential in both preventing and reversing the painful symptoms of CIPN in rodent models.[1][2] Its primary mechanism of action is the antagonism of the G protein-coupled receptor 55 (GPR55).[1][3] Preclinical evidence suggests that chemotherapeutic agents like paclitaxel upregulate GPR55, contributing to neuroinflammation and nociceptive signaling.[1][3][4] By antagonizing this receptor, this compound effectively reduces the expression of downstream inflammatory markers, including NLRP3 and interleukin-1β, thereby mitigating neuropathic pain.[1]

In addition to its action on GPR55, this compound is also understood to exert neuroprotective effects through the modulation of the mitochondrial sodium-calcium exchanger-1 (mNCX-1).[4][5] This modulation helps preserve calcium homeostasis within sensory neurons, protecting them from paclitaxel-induced oxidative stress and mitochondrial dysfunction.[4][5] Unlike CBD, this compound has shown superior efficacy in reversing established CIPN, not just preventing its onset.[2][4][6]

Signaling Pathway in CIPN and this compound Intervention

Quantitative Data from In Vivo Studies

The efficacy of this compound has been quantified in rat models of CIPN induced by paclitaxel and oxaliplatin. The primary endpoint measured was mechanical allodynia, assessed by paw withdrawal threshold using von Frey monofilaments.

Table 1: Acute Reversal of Paclitaxel-Induced Mechanical Allodynia in Male Rats

| Treatment Group (Intraperitoneal) | Day 0 Baseline (g) | Day 7 Post-Paclitaxel (g) |

| Vehicle Control | 28.3 ± 2.1 | 6.8 ± 3.5 |

| This compound (3 mg/kg) | 29.1 ± 1.5 | 16.5 ± 6.2 |

| This compound (10 mg/kg) | 28.8 ± 1.8 | 26.1 ± 4.1 |

| This compound (30 mg/kg) | 29.5 ± 0.8 | 29.3 ± 1.2 |

| Data presented as mean paw withdrawal threshold ± S.D. (n=8 per group). Paclitaxel (1 mg/kg) was administered on days 1-4. This compound was administered on day 7. P ≤ 0.05 compared to vehicle control. Data extracted from Ippolito et al., 2024.[1] |

Table 2: Chronic Reversal of Paclitaxel-Induced Mechanical Allodynia in Male Rats

| Treatment Group | Day 21 Post-Paclitaxel (g) | Day 24 Post-Paclitaxel (g) | Day 42 Post-Paclitaxel (g) |

| Vehicle Control | 7.9 ± 4.1 | 8.2 ± 3.9 | 9.1 ± 5.0 |

| This compound (10 mg/kg, days 7-10) | 25.5 ± 3.8 | 27.9 ± 2.6 | 28.8 ± 1.9 |

| Data presented as mean paw withdrawal threshold ± S.D. (n=8 per group). Paclitaxel (1 mg/kg) was administered on days 1-4. This compound was administered intraperitoneally once daily on days 7 through 10. P ≤ 0.05 compared to vehicle control. Data demonstrates a durable reversal effect. Data extracted from Ippolito et al., 2024.[1] |

Table 3: Prevention of Paclitaxel-Induced Mechanical Allodynia in Male Rats

| Treatment Group (Coadministration) | Day 0 Baseline (g) | Day 7 Post-Paclitaxel (g) | Day 21 Post-Paclitaxel (g) | Day 42 Post-Paclitaxel (g) |

| Paclitaxel + Vehicle | 29.1 ± 1.5 | 8.1 ± 4.2 | 7.9 ± 4.1 | 9.1 ± 5.0 |

| Paclitaxel + this compound (10 mg/kg) | 28.8 ± 1.8 | 27.5 ± 3.1 | 28.1 ± 2.4 | 29.3 ± 1.2 |

| Data presented as mean paw withdrawal threshold ± S.D. (n=8 per group). Paclitaxel (1 mg/kg) and this compound were coadministered on days 1-4. P ≤ 0.05 compared to Paclitaxel + Vehicle. Data indicates complete prevention of allodynia development. Data extracted from Ippolito et al., 2024.[1] |

Experimental Protocols

The following methodologies are based on the key in vivo studies of this compound for CIPN.[1]

Animal Models

-

Species: Male and Female Sprague-Dawley rats.

-

Supplier: Charles River Laboratories.

-

Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

CIPN Induction Protocols

-

Paclitaxel-Induced Neuropathy:

-

Paclitaxel is administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg once daily for four consecutive days. This regimen reliably induces a robust and persistent mechanical allodynia.[1]

-

-

Oxaliplatin-Induced Neuropathy:

-

Oxaliplatin is administered via i.p. injection at a dose of 5 mg/kg on experimental days 1 and 4.[1]

-

Drug Administration

-

This compound: For reversal studies, this compound is administered intraperitoneally or orally at doses ranging from 3 to 30 mg/kg.[1] For prevention studies, it is coadministered with the chemotherapeutic agent.[1]

-

Vehicle: The specific vehicle composition for this compound should be optimized based on its physicochemical properties; refer to the original study for details.

Behavioral Testing

-

Mechanical Allodynia Assessment:

-

Animals are placed in individual acrylic chambers on an elevated mesh floor and allowed to acclimate.

-

Calibrated von Frey monofilaments with varying bending forces (in grams) are applied to the plantar surface of the hind paw.

-

The 50% paw withdrawal threshold is determined using the up-down method, as described by Chaplan et al. (1994). A positive response is defined as a brisk withdrawal or flinching of the paw upon filament application.

-

-

Cold Allodynia Assessment:

-

Animals are acclimated on the mesh floor as described above.

-

A drop of acetone is applied to the plantar surface of the hind paw.

-

The duration of paw withdrawal, licking, or flinching is recorded over a set period (e.g., 1 minute). An increased duration of response indicates cold allodynia.

-

Experimental Workflow for CIPN Reversal Study

References

- 1. This compound, a Novel Structural Analogue of Cannabidiol and GPR55 Receptor Antagonist, Prevents and Reverses Chemotherapy-Induced Peripheral Neuropathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Syntheses of this compound Using Palladium Mediated Cross Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RePORT ⟩ RePORTER [reporter.nih.gov]

- 4. RePORT ⟩ RePORTER [reporter.nih.gov]

- 5. Development of this compound for Chemotherapy Induced Peripheral Neuropathy and Drug Dependence - Sara Ward [grantome.com]

- 6. Anti-inflammatory properties of this compound: a novel GPR55 antagonist for dorsal root ganglion and hippocampal cultures - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicity Profile of KLS-13019: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data on the safety and toxicity of KLS-13019. Data from formal Investigational New Drug (IND)-enabling toxicology, genotoxicity, and safety pharmacology studies are not fully available in the public domain and are likely proprietary to the developing company. The information herein is intended for research and informational purposes only.

Executive Summary

This compound is a novel, synthetic analogue of cannabidiol (CBD) engineered for improved potency, safety, and pharmacokinetic properties.[1][2] Preclinical research highlights its potential as a non-opioid therapeutic for neuropathic pain, particularly chemotherapy-induced peripheral neuropathy (CIPN).[3][4] The primary mechanisms of action identified are antagonism of the G-protein coupled receptor 55 (GPR55) and modulation of the mitochondrial sodium-calcium exchanger (mNCX-1).[5][6][7] In vitro studies have demonstrated a significantly wider therapeutic window for this compound compared to CBD, showing lower neurotoxicity at effective neuroprotective concentrations.[8][9] While comprehensive regulatory toxicology data is not publicly available, existing research indicates a promising safety profile.[5][10]

In Vitro Safety and Toxicity

In vitro studies utilizing primary rat hippocampal cultures have been central to characterizing the neurotoxicity profile of this compound, particularly in comparison to its parent compound, CBD. These studies consistently show this compound to be significantly less toxic than CBD.[8][9]

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from comparative in vitro toxicity assays.

Table 1: Comparative Neurotoxicity of this compound and CBD in Hippocampal Cultures

| Compound | Assay Type | TC50 (μM)¹ | Relative Safety vs. CBD | Source(s) |

| This compound | Neuronal Viability (CFDA) | 81 | 5-fold less toxic | [8] |

| CBD | Neuronal Viability (CFDA) | 17 | - | [8] |

| This compound | Cell Death (Propidium Iodide) | ~100 | 6-fold less toxic | [8] |

| CBD | Cell Death (Propidium Iodide) | 15 | - | [8] |

¹ TC50 (Toxic Concentration 50%): The concentration of the compound that causes a 50% reduction in neuronal viability or a 50% increase in cell death.

Table 2: Comparative Neuroprotective Potency and Safety Index

| Compound | Neuroprotection Assay (vs. Ethanol/Ammonia) | EC50 (nM)² | In Vitro Safety Index³ | Source(s) |

| This compound | Prevention of Neuronal Toxicity | 16 | >5000 | [2] |

| CBD | Prevention of Neuronal Toxicity | 800 | 12.5 | [2] |

² EC50 (Effective Concentration 50%): The concentration of the compound that provides 50% of the maximum neuroprotective effect. ³ Safety Index: Calculated as TC50 (Toxicity) / EC50 (Potency). A higher index indicates a wider therapeutic window. This compound was noted to be >400-fold safer than cannabidiol.[1][11]

Experimental Protocols: In Vitro Toxicity

2.2.1 Cell Culture and Treatment

-

Model: Dissociated hippocampal cultures were prepared from embryonic day 18 rats.[2]

-

Toxicity Induction: To assess neuroprotective effects, cultures were exposed to toxins such as ethanol and ammonium acetate or the chemotherapeutic agent paclitaxel.[2][8]

-

Compound Administration: this compound or CBD was applied to the cultures at varying concentrations, either as a pretreatment to prevent toxicity or concurrently with the toxin.[8]

2.2.2 Viability and Cell Death Assays

-

Neuronal Viability Assay: Carboxyfluorescein diacetate (CFDA) was used to measure the viability of neurons. CFDA is a non-fluorescent compound that is converted to a fluorescent product by esterases within living cells. A decrease in fluorescence indicates a loss of viable neurons.[2][8]

-

Cell Death Assay: Propidium Iodide (PI) was used to quantify cell death. PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter and stain the DNA of dead cells. An increase in fluorescence corresponds to an increase in cell death.[2][8]

-

Data Analysis: Fluorescence was measured using appropriate instrumentation, and TC50 values were calculated from concentration-response curves.[8]

In Vivo Safety and Efficacy Observations

While specific safety pharmacology and toxicology reports are not public, in vivo studies on the efficacy of this compound in rodent models of neuropathic pain provide insights into its safety at therapeutic doses.

-

Efficacy in CIPN Models: this compound has been shown to be effective in both preventing and reversing mechanical and cold allodynia in rat models of CIPN induced by paclitaxel and oxaliplatin.[4][5]

-

Effective Dosing: Both intraperitoneal and oral administration of this compound in the range of 1-10 mg/kg effectively reversed allodynia.[4][5] These studies suggest that the effective dose is well-tolerated.

-

Abuse Liability: Unlike opioids, this compound does not bind to opioid receptors.[3] Furthermore, it has been shown to attenuate the reinforcing properties of morphine in a mouse self-administration model, suggesting a low risk for abuse and potential utility in reducing opioid dependence.[5]

Experimental Protocols: In Vivo Neuropathic Pain Model

-

Animal Model: Adult male and female Sprague-Dawley rats were used.[5]

-

Induction of Neuropathy: Chemotherapy-induced peripheral neuropathy was induced by administering paclitaxel (e.g., 1 mg/kg daily for 4 days) or oxaliplatin.[4][5]

-

Drug Administration: this compound was administered either intraperitoneally (i.p.) or orally (p.o.) in various dosing paradigms (acute or chronic).[4][5]

-

Behavioral Assessment: Mechanical allodynia was assessed using von Frey monofilaments, which apply a calibrated force to the paw to determine the withdrawal threshold. A lower threshold indicates increased pain sensitivity.[5]

Mechanism of Action and Associated Pathways

The safety and efficacy of this compound are intrinsically linked to its specific molecular targets, which differ from CBD and may contribute to its improved safety profile.

GPR55 Antagonism and Anti-Inflammatory Effects

Chemotherapeutic agents like paclitaxel can induce an increase in the expression of GPR55 in dorsal root ganglion (DRG) neurons. This upregulation is associated with neuroinflammation, characterized by elevated levels of NLRP3 and Interleukin-1β (IL-1β). This compound acts as a potent antagonist of GPR55, reversing the upregulation of the receptor and the associated inflammatory markers.[5][6][12]

Caption: this compound antagonizes paclitaxel-induced GPR55 upregulation and neuroinflammation.

Modulation of Mitochondrial Calcium Homeostasis

This compound exerts neuroprotective effects by modulating the mitochondrial Na+/Ca2+ exchanger (mNCX-1). In conditions of cellular stress (e.g., paclitaxel toxicity), mitochondrial calcium overload can lead to oxidative stress and neuronal damage. This compound promotes the activity of mNCX-1, facilitating the removal of excess calcium from the mitochondria and preserving neuronal health.[5][7][13]

Caption: this compound promotes mNCX-1 activity to reduce mitochondrial Ca²⁺ and oxidative stress.

Experimental Workflow Diagrams

In Vitro Neuroprotection Assay Workflow

The following diagram illustrates the typical workflow for assessing the neuroprotective properties of this compound in cell culture.

Caption: Workflow for determining the in vitro neuroprotective and toxic effects of this compound.

In Vivo CIPN Reversal Study Workflow

This diagram outlines the process for evaluating the ability of this compound to reverse established neuropathic pain in an animal model.

Caption: Experimental workflow for the in vivo reversal of chemotherapy-induced neuropathic pain.

Conclusion

The available preclinical data strongly suggest that this compound has a favorable safety profile compared to cannabidiol, characterized by lower in vitro neurotoxicity and a significantly wider therapeutic window. Its efficacy at well-tolerated doses in animal models of neuropathic pain, combined with a non-opioid mechanism of action, positions it as a promising candidate for further development. The completion and publication of formal IND-enabling safety pharmacology, toxicology, and genotoxicity studies will be critical for fully elucidating its clinical safety profile.

References

- 1. Discovery of this compound, a Cannabidiol-Derived Neuroprotective Agent, with Improved Potency, Safety, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. neuropathix.com [neuropathix.com]

- 4. This compound, a Novel Structural Analogue of Cannabidiol and GPR55 Receptor Antagonist, Prevents and Reverses Chemotherapy-Induced Peripheral Neuropathy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RePORT ⟩ RePORTER [reporter.nih.gov]

- 6. ninds.nih.gov [ninds.nih.gov]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Pharmacological Comparisons between Cannabidiol and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Comparisons Between Cannabidiol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RePORT ⟩ RePORTER [reporter.nih.gov]

- 11. sec.gov [sec.gov]

- 12. Anti-inflammatory properties of this compound: a novel GPR55 antagonist for dorsal root ganglion and hippocampal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

KLS-13019: A Technical Guide for Hepatic Encephalopathy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic encephalopathy (HE) is a debilitating neuropsychiatric condition arising from acute or chronic liver failure, leading to a spectrum of cognitive, psychiatric, and motor impairments.[1] The pathogenesis of HE is multifactorial, with the accumulation of toxins normally cleared by the liver, such as ammonia and ethanol, playing a central role.[1] These toxins induce neuronal damage, particularly in the hippocampus, through mechanisms involving oxidative stress and mitochondrial dysfunction.[1] KLS-13019, a novel cannabidiol (CBD) analog, has emerged as a promising neuroprotective agent with enhanced potency and a favorable safety profile compared to CBD, making it a compelling candidate for HE research and therapeutic development.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, experimental protocols for its evaluation, and key quantitative data to support its potential in HE research.

Core Compound Profile: this compound vs. CBD

This compound was designed as a structural analog of cannabidiol with modifications to its side chain to improve aqueous solubility and tissue penetration.[3] These modifications have resulted in a significantly improved pharmacological profile for the investigation of HE-related neurotoxicity.

| Parameter | This compound | Cannabidiol (CBD) | Reference |

| Neuroprotective Potency (vs. NH₄⁺/EtOH toxicity) | ~50-fold more potent than CBD | - | [1][2] |

| Safety (Therapeutic Index) | >400-fold safer than CBD | - | [1][2] |

| Toxicity (TC₅₀ in hippocampal cultures) | 81 µM (viability assay) | 17 µM (viability assay) | |

| Aqueous Solubility | >5-fold increase compared to CBD | - | |

| cLogP | < 5 | 6.3 | [1] |

| Oral Bioavailability | Improved compared to CBD | - | [1] |

Mechanism of Action in Hepatic Encephalopathy

The neuroprotective effects of this compound in the context of hepatic encephalopathy are believed to be mediated through a dual mechanism of action, targeting both mitochondrial calcium regulation and G-protein coupled receptor signaling. This multifaceted approach addresses key pathological pathways in HE.

Modulation of the Mitochondrial Na+/Ca2+ Exchanger (mNCX)

A primary mechanism of this compound-mediated neuroprotection involves the modulation of the mitochondrial Na+/Ca2+ exchanger (mNCX).[4] In HE, excessive ammonia and ethanol lead to oxidative stress and dysregulation of intracellular calcium homeostasis, ultimately causing neuronal cell death. This compound, similar to CBD, is thought to act on the mNCX to stabilize mitochondrial calcium levels, thereby preventing the downstream consequences of calcium overload and protecting neurons from toxin-induced damage.[4] The essential role of mNCX in the neuroprotective action of this compound has been demonstrated through experiments using the mNCX inhibitor CGP-37157, which completely blocks the protective effects of this compound against ethanol-induced toxicity.[4] Furthermore, siRNA-mediated knockdown of mNCX-1 significantly reduces the neuroprotective effects of this compound.

Antagonism of the GPR55 Receptor

In addition to its effects on mitochondrial calcium, this compound has been identified as a potent antagonist of the G-protein coupled receptor 55 (GPR55).[3] While the precise role of GPR55 in hepatic encephalopathy is still under investigation, it has been implicated in inflammatory processes. The antagonistic activity of this compound at the GPR55 receptor may contribute to its neuroprotective effects by mitigating neuroinflammation, a known component of HE pathology.

Experimental Protocols for In Vitro Research

Primary Hippocampal Neuron Culture

-

Source: Dissociated hippocampal cultures are derived from embryonic day 18 rats.[1]

-

Plating: Neurons are plated on poly-L-lysine coated 96-well plates.

-

Culture Medium: Cells are maintained in a serum-free culture medium supplemented with neurobasal medium, B27 supplement, and L-glutamine.

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.

Neuroprotection Assay against Ammonia and Ethanol-Induced Toxicity

This assay is designed to model the neurotoxic environment of hepatic encephalopathy.

-

Toxin Preparation: Prepare stock solutions of ammonium acetate and ethanol. The final concentrations used to induce toxicity are typically 300 µM for ammonium acetate and 30 mM for ethanol.[1]

-

Compound Preparation: Dissolve this compound and a comparator, such as CBD, in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations.

-

Treatment:

-

On day in vitro (DIV) 14, treat the hippocampal cultures with varying concentrations of this compound or the comparator compound.

-

Concurrently, expose the cells to the combination of ammonium acetate and ethanol.

-

Include control groups: untreated cells, cells treated with toxins only, and cells treated with this compound only.

-

-

Incubation: Incubate the treated plates for a defined period, typically 24 hours.

-

Viability Assessment:

-

Carboxyfluorescein Diacetate (CFDA) Assay (Neuronal Viability): Add CFDA solution to each well. Live cells with intact esterase activity will convert the non-fluorescent CFDA to the fluorescent carboxyfluorescein. Measure fluorescence at an excitation/emission of 485/530 nm.

-

Propidium Iodide (PI) Assay (Cell Death): Add PI solution to each well. PI enters cells with compromised membranes and intercalates with DNA, emitting a red fluorescence. Measure fluorescence at an excitation/emission of 530/590 nm.

-

-

Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for neuroprotection and the half-maximal toxic concentration (TC₅₀) for the compound alone.

References

- 1. Discovery of this compound, a Cannabidiol-Derived Neuroprotective Agent, with Improved Potency, Safety, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. admeshop.com [admeshop.com]

- 4. Discovery of this compound, a Cannabidiol-Derived Neuroprotective Agent, with Improved Potency, Safety, and Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

KLS-13019: A Technical Guide to its Enhanced Solubility and Bioavailability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and bioavailability of KLS-13019, a novel cannabidiol (CBD) analog. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive understanding of this compound's improved physicochemical and pharmacokinetic properties compared to its parent compound, CBD.

Executive Summary

This compound, a synthetic derivative of cannabidiol, has been engineered to overcome the inherent limitations of CBD's poor aqueous solubility and low oral bioavailability. By modifying the pentyl side chain of the CBD molecule, researchers have significantly enhanced its hydrophilicity, leading to improved absorption and systemic exposure. This guide details the quantitative improvements in solubility and bioavailability, outlines the experimental methodologies used to determine these properties, and illustrates the key signaling pathways implicated in its mechanism of action.

Enhanced Physicochemical Properties

This compound was specifically designed for greater hydrophilicity and "drug likeness" by introducing heteroatoms into the side chain of the resorcinol core. This structural modification has led to a significant improvement in its aqueous solubility.

Aqueous Solubility

In comparative studies, this compound demonstrated a greater than five-fold increase in aqueous solubility compared to cannabidiol.[1] This enhanced solubility is a critical factor in improving its dissolution and subsequent absorption in the gastrointestinal tract.

Table 1: Comparison of Physicochemical Properties of this compound and CBD

| Property | This compound | Cannabidiol (CBD) | Fold Improvement |

| Aqueous Solubility | > 5-fold increase vs. CBD | - | >5x |

| LogP | Reduced vs. CBD | - | - |

Source: Brenneman et al., 2018[1]

Superior Bioavailability and Pharmacokinetics

The improved solubility of this compound translates to a markedly enhanced pharmacokinetic profile, particularly in terms of oral bioavailability. In vivo studies in mice have demonstrated a substantial increase in systemic exposure following oral administration.

Oral Bioavailability

Pharmacokinetic studies in mice revealed that this compound has an oral bioavailability of 67%, a significant improvement over the 8% bioavailability observed for CBD under similar conditions.[1] This indicates that a much larger fraction of orally administered this compound reaches the systemic circulation, suggesting a more efficient absorption process.

Table 2: Pharmacokinetic Parameters of this compound and CBD in Mice

| Parameter | This compound | Cannabidiol (CBD) |

| Dose (Oral) | 10 mg/kg | 10 mg/kg |

| Dose (Intravenous) | 2 mg/kg | 2 mg/kg |

| Oral Bioavailability (%F) | 67% | 8% |

| Cmax (ng/mL) | Markedly Increased vs. CBD | - |

| T1/2 (hours) | Increased by >50% vs. CBD | - |

Source: Brenneman et al., 2018[1]

Permeability

In vitro studies using Caco-2 and MDCK-MDR1 cell lines have shown that this compound has greatly improved permeability with no evidence of efflux.[2] This suggests that this compound can efficiently cross intestinal and other biological barriers.

Experimental Methodologies

The following section details the key experimental protocols used to determine the solubility, permeability, and bioavailability of this compound.

Aqueous Solubility Determination

Kinetic aqueous solubility was assessed for this compound and compared to cannabidiol. While the specific protocol details for this compound are not exhaustively published, standard industry methods such as shake-flask or potentiometric titration are typically employed to determine the concentration of the compound in a saturated aqueous solution.

In Vitro Permeability Assay (Caco-2 and MDCK-MDR1)

The permeability of this compound was evaluated using confluent monolayers of Caco-2 and MDCK-MDR1 cells, which are standard models for predicting intestinal drug absorption and blood-brain barrier penetration, respectively. The general protocol involves:

-

Seeding Caco-2 or MDCK-MDR1 cells on a semi-permeable membrane in a transwell plate.

-

Allowing the cells to differentiate and form a confluent monolayer with tight junctions.

-

Adding the test compound (this compound) to the apical (donor) side of the monolayer.

-

Measuring the concentration of the compound that permeates to the basolateral (receiver) side over time using LC-MS/MS.

-

Calculating the apparent permeability coefficient (Papp).

-

To assess efflux, the compound is added to the basolateral side, and its transport to the apical side is measured.

In Vivo Pharmacokinetic Study in Mice

The oral bioavailability of this compound was determined in mice. The protocol involved:

-

Administering this compound to a cohort of mice via both intravenous (2 mg/kg) and oral (10 mg/kg) routes.

-

Collecting blood samples at various time points after administration.

-

Measuring the plasma concentrations of this compound at each time point using a validated analytical method (e.g., LC-MS/MS).

-

Calculating pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) for both routes of administration.

-

Determining the absolute oral bioavailability (%F) using the formula: %F = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Mechanism of Action and Signaling Pathways

This compound is a neuroprotective agent that is thought to exert its effects through the modulation of the mitochondrial sodium-calcium exchanger (mNCX) and GPR55.[3] Its enhanced bioavailability allows for greater target engagement.

Proposed Signaling Pathway

The neuroprotective effects of this compound are, at least in part, mediated by its interaction with the mitochondrial sodium-calcium exchanger, which plays a crucial role in maintaining intracellular calcium homeostasis. Unlike CBD, the action of this compound does not appear to be significantly modulated by CB2 receptor antagonists, suggesting a more focused mechanism of action.[1]

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

Experimental Workflow for Bioavailability Assessment

The following diagram illustrates the typical workflow for determining the oral bioavailability of a compound like this compound.

Caption: Experimental workflow for determining the oral bioavailability of this compound.

Conclusion

This compound represents a significant advancement in cannabinoid-based therapeutics. Its enhanced aqueous solubility and dramatically improved oral bioavailability overcome key limitations of cannabidiol, potentially leading to more effective and predictable clinical outcomes. The data presented in this guide underscore the potential of this compound as a promising drug candidate for a variety of therapeutic applications. Further research into its clinical efficacy and safety profile is warranted.

References

KLS-13019: A Novel GPR55 Antagonist for the Attenuation of Neuroinflammation

An In-depth Technical Review of Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current preclinical data on KLS-13019 and its significant role in mitigating neuroinflammation, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN). This compound, a novel cannabidiol (CBD) analogue, has demonstrated potent anti-inflammatory and neuroprotective properties, positioning it as a promising therapeutic candidate for neuropathic pain and other neurodegenerative disorders.

Core Mechanism of Action

This compound primarily exerts its anti-inflammatory effects through the antagonism of the G protein-coupled receptor 55 (GPR55).[1][2] Studies have shown that in response to neuroinflammatory triggers, such as the chemotherapeutic agent paclitaxel, the expression of GPR55 is significantly upregulated.[1][2] this compound has been shown to be an antagonist of GPR55 without any agonist activity, effectively blocking the downstream inflammatory signaling cascade.[1][3] This targeted action helps to reverse the established inflammatory response and restore cellular homeostasis.[4]

Beyond its interaction with GPR55, this compound has also been found to modulate the mitochondrial sodium-calcium exchanger-1 (mNCX-1).[5][6][7] This mechanism is crucial for regulating intracellular calcium levels, a key factor in neuronal health and survival.[7][8] By promoting the activity of mNCX-1, this compound helps to prevent mitochondrial dysfunction and oxidative stress, further contributing to its neuroprotective effects.[6]

Quantitative Analysis of Anti-Neuroinflammatory Effects

Preclinical studies have provided quantitative data on the efficacy of this compound in reducing key markers of neuroinflammation. The following tables summarize these findings.

| In Vitro Model: Paclitaxel-Induced Neuroinflammation in Dorsal Root Ganglion (DRG) Cultures | |

| Inflammatory Marker | Effect of this compound Treatment |

| GPR55 Immunoreactive (IR) Area | Reversed paclitaxel-induced increases (>1.9-fold) back to control levels.[1] |

| NLRP3 (Inflammasome Marker) IR Area | Reversed paclitaxel-induced increases back to control levels with an IC50 of 140 ± 72 pM.[1] |

| IL-1β (Pro-inflammatory Cytokine) IR Area | Reversed paclitaxel-induced increases back to control levels.[1] |

| Cellular Viability (Alamar Blue Assay) | Reversed paclitaxel-induced decreases in viability back to control levels.[1] |

| In Vitro Model: Lysophosphatidylinositol (LPIA)-Induced Neuroinflammation in Hippocampal Cultures | |

| Inflammatory Marker | Effect of this compound Treatment |

| Neuritic GPR55, NLRP3, and IL-1β Areas | Reversed LPIA-induced increases back to control levels.[1] |

| Cellular Viability (Alamar Blue Assay) | Reversed LPIA-induced decreases in viability with an EC50 of 94 ± 22 pM.[1] |

| In Vivo Model: Paclitaxel-Induced Mechanical Allodynia in Mice | |

| Parameter | Effect of this compound Treatment |

| Prevention of Mechanical Sensitivity | Equi-effective and equi-potent to CBD following oral administration.[6] |

| Reversal of Established Mechanical Sensitivity | Significantly and dose-dependently attenuated tactile sensitivity; more potent and effective than morphine. CBD was ineffective in the reversal paradigm.[6][9][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies on this compound.

In Vitro Neuroinflammation Model in Dorsal Root Ganglion (DRG) Cultures

-

Cell Culture: Primary DRG cultures were established from embryonic rats.

-

Induction of Neuroinflammation: Cultures were treated with 3 μM paclitaxel for 8 hours to induce an inflammatory response, characterized by increased expression of GPR55, NLRP3, and IL-1β.[1]

-

This compound Treatment (Reversal Paradigm): Following the 8-hour paclitaxel treatment, a dose-response of this compound was added to the cultures for an additional 16 hours.[1] For some experiments, 100 nM this compound was used.[4]

-

Immunofluorescent Staining and High-Content Imaging: After treatment, cultures were fixed and stained for GPR55, NLRP3, and IL-1β. The immunoreactive area for each marker was quantified using high-content imaging to assess the extent of neuroinflammation.[1]

-

Viability Assay: Cellular viability was assessed using the alamarBlue assay.[1]

-

GPR55 siRNA Knockdown: To confirm the mechanism of action, some experiments involved pretreating DRG cultures with GPR55 siRNA to knock down the expression of the receptor before paclitaxel and this compound treatment.[4]

In Vivo Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

-

Induction of CIPN: Mechanical sensitivity was induced by the administration of paclitaxel.[10]

-

Drug Administration: this compound, CBD, or morphine were administered either intraperitoneally or orally.[10]

-

Behavioral Testing (Mechanical Allodynia): The mechanical sensitivity of the mice was assessed to measure the development and reversal of neuropathic pain.[9][10]

-

Study Paradigms:

-

Prevention: this compound or CBD was administered prior to or concurrently with paclitaxel to assess their ability to prevent the development of mechanical sensitivity.[9][10]

-

Reversal: this compound, CBD, or morphine was administered after the establishment of paclitaxel-induced mechanical sensitivity to evaluate their therapeutic efficacy.[9][10]

-

Visualizing the Molecular Pathway and Experimental Design

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound in neuroinflammation.

Caption: In vitro experimental workflow for this compound.

Caption: Logical relationship of this compound vs. CBD in CIPN.

References

- 1. Anti-inflammatory properties of this compound: a novel GPR55 antagonist for dorsal root ganglion and hippocampal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Structural Analogue of Cannabidiol and GPR55 Receptor Antagonist, Prevents and Reverses Chemotherapy-Induced Peripheral Neuropathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Properties of this compound: a Novel GPR55 Antagonist for Dorsal Root Ganglion and Hippocampal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Knockdown siRNA targeting GPR55 reveals significant differences between the anti-inflammatory actions of this compound and cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. RePORT ⟩ RePORTER [reporter.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Pharmacological Comparisons between Cannabidiol and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neuropathix.com [neuropathix.com]

- 10. Behavioural and pharmacological effects of cannabidiol (CBD) and the cannabidiol analogue this compound in mouse models of pain and reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

KLS-13019: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for in vitro studies involving KLS-13019, a novel, synthetic cannabidiol analogue. This compound has demonstrated significant potential as a neuroprotective and anti-inflammatory agent, primarily through its mechanisms as a GPR55 receptor antagonist and a modulator of the mitochondrial Na+/Ca2+ exchanger (mNCX).[1][2][3][4][5][6] The following protocols are designed to guide researchers in investigating the therapeutic potential of this compound in various in vitro models.

Core Mechanisms of Action

This compound exerts its effects through a dual mechanism of action, making it a compelling candidate for neurodegenerative and neuropathic pain disorders.[2]

-

GPR55 Receptor Antagonism: this compound acts as a potent antagonist of the G protein-coupled receptor 55 (GPR55).[1][5][6] Upregulation of GPR55 is associated with inflammatory responses, and by blocking this receptor, this compound can mitigate the downstream inflammatory cascade.[1][6]

-

Mitochondrial Sodium-Calcium Exchanger (mNCX) Regulation: this compound modulates the activity of the mNCX, a key regulator of intracellular calcium homeostasis.[2][3][4] By preserving mitochondrial function and preventing calcium overload, this compound protects neurons from oxidative stress and cell death.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of this compound, providing a clear comparison of its potency and toxicity with cannabidiol (CBD).

Table 1: Comparative Toxicity of this compound and CBD in Hippocampal Cultures

| Compound | Assay | TC50 (μM) | Fold Difference (this compound vs. CBD) |

| This compound | Neuronal Viability (CFDA) | 81 | 5-fold less toxic |

| CBD | Neuronal Viability (CFDA) | 17 | |

| This compound | Cell Death (Propidium Iodide) | 100 | 6.7-fold less toxic |

| CBD | Cell Death (Propidium Iodide) | 15 |

TC50 (Toxic Concentration 50) is the concentration of a substance that causes a 50% reduction in cell viability.

Table 2: Potency of this compound in Reversing Paclitaxel-Induced GPR55 Upregulation in DRG Cultures

| Compound | Effect | IC50 |

| This compound | Reversal of GPR55 Immunoreactive Area | 117 ± 56 pM |

IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Signaling Pathways and Experimental Workflows

Figure 1: this compound mechanism in mitigating paclitaxel-induced neuroinflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. RePORT ⟩ RePORTER [reporter.nih.gov]

- 3. Development of this compound for Chemotherapy Induced Peripheral Neuropathy and Drug Dependence - Sara Ward [grantome.com]

- 4. | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory properties of this compound: a novel GPR55 antagonist for dorsal root ganglion and hippocampal cultures - PMC [pmc.ncbi.nlm.nih.gov]

Dosing Regimen for KLS-13019 in Rodent Models of Neuropathy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of KLS-13019, a novel cannabidiol analogue, in rodent models of chemotherapy-induced peripheral neuropathy (CIPN). The information is compiled from preclinical studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

This compound has demonstrated significant efficacy in both preventing and reversing neuropathic pain in rodent models, positioning it as a promising candidate for clinical development.[1][2][3] Its primary mechanism of action is reported as antagonism of the GPR55 receptor, which is upregulated following chemotherapy exposure.[1][4][5] Additionally, this compound is known to modulate the mitochondrial sodium-calcium exchanger (mNCX-1), offering neuroprotective and anti-inflammatory effects.[6][7][8]

Quantitative Data Summary

The following tables summarize the dosing regimens and efficacy of this compound in rat models of CIPN.

Table 1: Reversal Dosing Regimen for Paclitaxel-Induced Neuropathy in Rats

| Parameter | Details |

| Animal Model | Male Sprague-Dawley rats |

| Neuropathy Induction | 1 mg/kg paclitaxel, intraperitoneally (i.p.), once daily for 4 days |

| Treatment Onset | Day 7 post-first paclitaxel injection |

| Compound | This compound |

| Dosing Regimen (Acute) | Single dose on Day 7 |

| Routes of Administration | Intraperitoneal (i.p.), Oral (p.o.) |

| Effective Doses (Acute) | 10 mg/kg (i.p. and p.o.) showed reversal of mechanical allodynia to baseline |

| Dosing Regimen (Chronic) | Once daily from Day 7 to Day 10 |

| Effective Doses (Chronic) | Complete reversal of allodynia for the duration of the phenotype |

| Primary Outcome | Mechanical allodynia (measured by von Frey filaments) |

Data extracted from Ippolito et al., 2024.[1][2]

Table 2: Reversal Dosing Regimen for Oxaliplatin-Induced Neuropathy in Rats

| Parameter | Details |

| Animal Model | Male Sprague-Dawley rats |

| Neuropathy Induction | 5 mg/kg oxaliplatin, i.p., on Day 1 and Day 4 |

| Treatment Onset | Day 7 post-first oxaliplatin injection |

| Compound | This compound |

| Dosing Regimen | Single dose on Day 7 |

| Route of Administration | Intraperitoneal (i.p.) |

| Effective Dose | 10 mg/kg |

| Primary Outcome | Mechanical allodynia (measured by von Frey filaments) |

Data extracted from Ippolito et al., 2024.[1]

Table 3: Preventative Dosing Regimen for Paclitaxel-Induced Neuropathy in Rats

| Parameter | Details |

| Animal Model | Male Sprague-Dawley rats |

| Neuropathy Induction | 1 mg/kg paclitaxel, i.p., once daily for 4 days |

| Treatment Regimen | Co-administration of this compound with each paclitaxel injection |

| Compound | This compound |

| Route of Administration | Intraperitoneal (i.p.) |

| Effective Dose | 10 mg/kg |

| Primary Outcome | Prevention of the development of mechanical allodynia |

Data extracted from Ippolito et al., 2024.[1]

Experimental Protocols

Protocol 1: Reversal of Paclitaxel-Induced Neuropathy